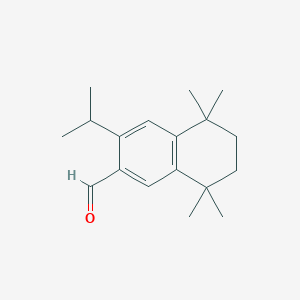
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is a complex organic compound with a unique structure This compound is characterized by its tetrahydronaphthalene core, which is substituted with multiple methyl groups and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of a naphthalene derivative followed by selective hydrogenation and functional group transformations. The reaction conditions typically include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the alkylation process. Hydrogenation is often carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process often includes distillation and recrystallization to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl and isopropyl groups can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Strong acids like sulfuric acid (H₂SO₄) or bases like sodium hydroxide (NaOH).
Major Products
Oxidation: 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is not well-documented. its reactivity is primarily attributed to the presence of the aldehyde functional group, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde: Lacks the isopropyl group, leading to different reactivity and applications.
3-(Propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde:
Uniqueness
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the development of novel materials.
Properties
CAS No. |
94003-18-6 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
5,5,8,8-tetramethyl-3-propan-2-yl-6,7-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C18H26O/c1-12(2)14-10-16-15(9-13(14)11-19)17(3,4)7-8-18(16,5)6/h9-12H,7-8H2,1-6H3 |
InChI Key |
OBANEOULJQXIQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1C=O)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















